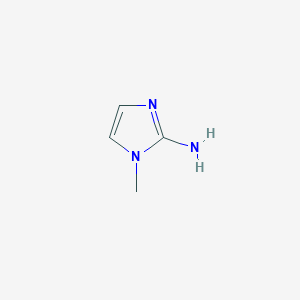

1-Methyl-1H-imidazol-2-amine

Description

Significance within Imidazole Chemistry and Heterocyclic Systems

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic and medicinal chemistry. Among them, the imidazole nucleus is of paramount importance. ajrconline.org Imidazole itself is an aromatic, five-membered ring that can act as both an acid and a base. ajrconline.orgrjptonline.org This amphoteric nature, combined with the presence of two nitrogen atoms, allows for diverse chemical interactions and functionalizations. nano-ntp.com

The significance of 1-Methyl-1H-imidazol-2-amine stems from its specific substitution pattern. The methyl group at the N1 position prevents tautomerization, which is possible in unsubstituted imidazoles, locking the molecule into a single isomeric form. wikipedia.org The 2-amino group is a key functional handle, providing a site for a wide array of chemical reactions, including nucleophilic substitutions and coupling reactions. cymitquimica.com This makes this compound a versatile building block for the synthesis of more complex molecules. cymitquimica.com The 2-aminoimidazole scaffold is considered a "privileged structure" because it appears in numerous natural and synthetic products. researchgate.net Its derivatives are also explored in organometallic chemistry and catalysis. mdpi.com

Historical Context of Imidazole-Based Compounds and Their Evolution in Research

The history of imidazole chemistry began in 1858 when it was first synthesized by Heinrich Debus from glyoxal and formaldehyde in ammonia. mdpi.comtsijournals.com Initially called "glyoxaline," the compound and its derivatives quickly became a subject of intense study. mdpi.com The imidazole ring system's importance was magnified by its discovery in essential biological molecules, including the amino acid histidine and the purine bases of nucleic acids. rjptonline.orgmdpi.com

Over the decades, research has evolved from understanding the fundamental properties of the imidazole ring to exploiting its unique characteristics for practical applications. Initially, derivatives were explored for uses such as fungicides in agriculture. nano-ntp.com The 20th century saw a surge in the medicinal applications of imidazole compounds, leading to the development of a wide range of therapeutic agents. ajrconline.orgmdpi.com The discovery that imidazole derivatives possess antibacterial, antifungal, anticancer, and anti-inflammatory properties, among others, has cemented the imidazole scaffold as a cornerstone in drug discovery and development. rjptonline.orgmdpi.comresearchgate.net This extensive history provides the foundation for contemporary research into specific, functionalized derivatives like this compound.

Rationale for Dedicated Scholarly Investigation of this compound

The focused investigation of this compound is driven by its potential as a key intermediate and structural motif in several areas of advanced chemical synthesis. Its defined structure and reactive amino group make it an ideal starting material or building block for creating larger, more complex molecules with targeted functions. cymitquimica.com

Research interest is particularly notable in medicinal chemistry. The 2-aminoimidazole core is a key component in various biologically active compounds, including some marine alkaloids. researchgate.net Scientists synthesize derivatives of this core structure to explore new therapeutic agents. For instance, novel 1H-imidazol-2-amine derivatives have been synthesized and evaluated as potent inhibitors of specific enzymes, such as vascular adhesion protein-1 (VAP-1), which is relevant in treating conditions like diabetic macular edema. researchgate.net

Furthermore, the compound serves as a valuable synthon in organic synthesis. It is used to prepare other fine chemicals and can act as a catalyst in reactions like coupling and amination. The ability to use this compound to construct polysubstituted thiophenes, pyrazoles, and other complex heterocycles highlights its synthetic utility. sapub.org The development of efficient, scalable synthetic routes to this compound and its analogs is an active area of research, underscoring its importance as a valuable chemical intermediate. researchgate.net

Propriétés

IUPAC Name |

1-methylimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-7-3-2-6-4(7)5/h2-3H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCJWEXYVVFKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340652 | |

| Record name | 1-Methyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6646-51-1 | |

| Record name | 1-Methyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1-methyl-1h-imidazol-2-amine

Established Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-imidazol-2-amine can be achieved through various established routes, primarily involving the formation of the imidazole ring followed by or incorporating N1-methylation. These methods often utilize cyclization reactions to construct the core heterocyclic structure.

Cyclization-based Approaches for Imidazole Ring Formation

The construction of the imidazole ring is a critical step in the synthesis of this compound and its derivatives. Cyclization-based approaches are common, employing a variety of starting materials and reaction conditions to form the five-membered ring. researchgate.net

A foundational method for imidazole synthesis is the Debus synthesis, first reported in 1858, which involves the reaction of glyoxal and formaldehyde with ammonia. nih.govderpharmachemica.com This reaction, while having relatively low yields, is still utilized for creating C-substituted imidazoles. nih.govderpharmachemica.com A variation of this, the Radziszewski synthesis, uses a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. illinois.edu For the synthesis of N-substituted imidazoles, a primary amine can be included in the reaction mixture. google.comwikipedia.org Specifically, for 1-methylimidazole, the reaction can be carried out with glyoxal, formaldehyde, ammonia, and methylamine. wikipedia.org These multi-component condensation strategies provide a versatile route to variously substituted imidazoles. nih.gov

Table 1: Examples of Imidazole Synthesis via Condensation Reactions

| Reactants | Product | Method | Reference |

| Glyoxal, Formaldehyde, Ammonia | Imidazole | Debus Synthesis | nih.govderpharmachemica.com |

| Glyoxal, Aldehyde, Ammonia | Substituted Imidazoles | Radziszewski Synthesis | illinois.edu |

| Glyoxal, Formaldehyde, Methylamine, Ammonia | 1-Methylimidazole | Radziszewski Reaction | wikipedia.org |

A general and effective route to 2-aminoimidazoles involves the condensation of α-aminocarbonyl compounds with cyanamide. researchgate.netacs.orgscispace.comrsc.org This method has been studied for the synthesis of various alkyl and aryl 2-aminoimidazoles. acs.orgscispace.com The reaction proceeds by replacing reagents like cyanate or thiocyanate with cyanamide. thieme-connect.de For instance, N-alkylaminoaldehydes can be reacted with cyanamide to produce 1,5-dialkyl-2-aminoimidazoles. acs.org Similarly, various monosubstituted and disubstituted derivatives can be obtained from suitable aminoketones. acs.org

Another approach involves the reaction of α-haloketones with N-acetyl- or N-Boc-protected guanidine. rsc.org Furthermore, the Markwald synthesis utilizes the reaction between α-amino ketones or aldehydes and potassium thiocyanate or alkylisothiocyanates to produce 2-thiol substituted imidazoles, which can then be converted to the desired imidazole. derpharmachemica.combohrium.com

Table 2: Synthesis of 2-Aminoimidazoles from α-Aminocarbonyl Precursors

| α-Carbonyl Compound | Reagent | Product Type | Reference |

| α-Aminocarbonyl compounds | Cyanamide | Alkyl and aryl 2-aminoimidazoles | researchgate.netacs.orgscispace.comrsc.org |

| α-Haloketones | N-acetyl- or N-Boc-protected guanidine | 2-Aminoimidazoles | rsc.org |

| α-Amino ketones/aldehydes | Potassium thiocyanate/alkylisothiocyanates | 2-Thiol substituted imidazoles | derpharmachemica.combohrium.com |

Condensation Reactions Involving Glyoxal, Formaldehyde, and Amines

Methylation Strategies for N1-Substitution

Once the 2-aminoimidazole core is formed, or by using a precursor that can be cyclized and methylated, the methyl group is introduced at the N1 position.

A common method for the synthesis of this compound is the direct methylation of 2-aminoimidazole. researchgate.net This reaction is typically carried out using a methylating agent such as methyl iodide (CH3I) or dimethyl sulfate in an anhydrous organic solvent like ethanol or dimethylformamide (DMF) under an inert atmosphere. The methylation of the imidazole ring is a crucial modification in medicinal chemistry to enhance properties like solubility and pharmacokinetic profiles. organic-chemistry.org

The direct methylation of the imidazole nucleus can also be achieved using reagents like tetramethylammonium fluoride (TMAF) in toluene at elevated temperatures. organic-chemistry.orgnih.gov This method is noted for its operational simplicity and selectivity. organic-chemistry.orgnih.gov

Table 3: Reagents for Direct Methylation of Imidazoles

| Methylating Agent | Solvent | Conditions | Reference |

| Methyl iodide (CH3I) | Ethanol or DMF | Anhydrous, inert atmosphere | |

| Dimethyl sulfate | Not specified | Not specified | researchgate.net |

| Tetramethylammonium fluoride (TMAF) | Toluene | 100°C | organic-chemistry.orgnih.gov |

An alternative strategy for N1-methylation involves a deprotonation step prior to the addition of the methylating agent. wikipedia.org This sequence typically involves treating the imidazole or 2-aminoimidazole precursor with a strong base to generate an imidazolide anion, which is then quenched with a methyl electrophile like methyl iodide. wikipedia.orgswinburne.edu.au This method can provide high regioselectivity for N1-methylation. wikipedia.org The deprotonation renders the nitrogen atom more nucleophilic, facilitating the subsequent methylation reaction. swinburne.edu.au

Direct Methylation of Imidazole or 2-Aminoimidazole Precursors

Three-Step Synthesis Sequences (e.g., Cyclisation, Hydrolysis, Methylation)

A practical and scalable synthetic route to produce substituted 2-aminoimidazoles, such as the related compound 1-methyl-4-phenyl-1H-imidazol-2-amine, has been developed utilizing a three-step sequence. researchgate.netgrafiati.com This methodology, which is reproducible on a significant scale, involves cyclisation, hydrolysis, and subsequent methylation. researchgate.net

The synthesis begins with the cyclisation reaction between an α-haloketone (e.g., α-bromoacetophenone) and a guanidine derivative. researchgate.net Optimization of this step is crucial, as side reactions can occur. For instance, the reaction between one molecule of acetylguanidine and two molecules of α-bromoacetophenone can lead to by-products. researchgate.net The subsequent step is the hydrolysis of the intermediate, often achieved using an acid like 6 M HCl, to yield the core 2-aminoimidazole scaffold. researchgate.net The final step is methylation, where a methylating agent is used to introduce the methyl group onto the imidazole nitrogen. researchgate.net In a scaled-up experiment for 1-methyl-4-phenyl-1H-imidazol-2-amine, this three-step process yielded the final product with a total yield of 27.4%. researchgate.netgrafiati.com

| Step | Description | Reagents Example |

| 1. Cyclisation | Formation of the imidazole ring. | α-bromoacetophenone, Acetylguanidine, DMF researchgate.net |

| 2. Hydrolysis | Removal of the acetyl protecting group. | 6 M Hydrochloric Acid researchgate.net |

| 3. Methylation | Addition of the methyl group to the N1 position. | Methylating agent (e.g., CH3I), Base, DMF researchgate.net |

Innovative and Efficient Synthetic Protocols

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, reducing environmental impact, and simplifying procedures. The synthesis of this compound and related compounds has benefited from such innovations.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. derpharmachemica.com This technique significantly reduces reaction times compared to conventional heating methods. researchgate.netmdpi.com For the synthesis of 2-aminoimidazoles, microwave irradiation has been employed in protocols that are often catalyst- and solvent-free, offering a greener and more efficient alternative. nih.gov For example, a solid, natural clay-supported microwave-assisted protocol has been developed for the synthesis of 2-aminoimidazoles. researchgate.net The use of microwaves in a one-pot synthesis can lead to excellent yields of imidazole derivatives, avoiding the costs and hazards associated with certain catalysts and volatile organic solvents. derpharmachemica.com

Solid-Supported Synthesis Approaches

Solid-phase synthesis offers a streamlined approach for creating libraries of compounds by anchoring a starting material to a solid support, such as a resin. acs.orgresearchgate.net A versatile method for the solid-phase synthesis of related imidazo[1,2-a]pyridine derivatives has been developed. acs.org This process involves treating a polymer-bound aminonicotinate with α-haloketones. acs.org The resulting intermediate is then cleaved from the solid support using an amine to release the final product. acs.org This methodology allows for easier purification, as excess reagents and by-products can be washed away from the resin-bound compound. researchgate.net

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern chemical manufacturing, aiming to reduce waste and the use of hazardous substances. researchgate.netnih.gov

A significant advancement in the green synthesis of 2-aminoimidazoles is the use of Deep Eutectic Solvents (DESs) as reaction media. nih.govmdpi.com DESs, such as a mixture of choline chloride (ChCl) and urea or glycerol, are non-flammable, have low volatility, and are often biodegradable and inexpensive. researchgate.netmdpi.com Research has demonstrated a high-yield, one-pot, two-step synthesis of 2-aminoimidazoles using DESs. researchgate.netmdpi.com This method involves the reaction of α-chloroketones with guanidine derivatives. nih.gov The use of DESs can dramatically reduce reaction times to 4–6 hours, compared to the 10–12 hours required in conventional volatile organic solvents (VOCs) like THF or DMF. researchgate.net Furthermore, using a ChCl-urea DES allows for the direct isolation of some 2-aminoimidazole derivatives through simple filtration and crystallization, and the DES can be recycled. researchgate.netnih.govmdpi.com The efficiency of DESs is attributed to their ability to act as hydrogen bond catalysts. mdpi.com

| Solvent | Reaction Time | Atmosphere | Yield |

| Deep Eutectic Solvent (ChCl/Urea) | 4-6 hours researchgate.net | Air mdpi.com | High mdpi.com |

| Conventional VOC (e.g., THF) | 10-12 hours researchgate.net | Inert (Argon) researchgate.net | Variable |

Scale-Up and Industrial Production Methodologies

Transitioning a synthetic route from the laboratory to an industrial scale presents unique challenges, requiring robust, efficient, and cost-effective processes. For 2-aminoimidazole derivatives, a three-step synthesis involving cyclisation, hydrolysis, and methylation has been successfully scaled up to a 100-gram level. researchgate.net

For larger, industrial-scale production, continuous flow reactors offer significant advantages over traditional batch processing. acs.org This technology enables better control over reaction parameters like temperature and mixing, leading to improved yield and purity. The development of reactions in continuous plug flow reactors (PFRs) has been reported for key 1H-4-substituted imidazole intermediates. acs.org This approach facilitates rapid optimization and linear scale-up, demonstrating a pathway to producing kilograms of material under GMP (Good Manufacturing Practice) conditions. acs.org Such methods are more suitable for industrial production as they can mitigate issues like the generation of corrosive gases or unstable intermediates that can occur in some batch processes. google.com

Optimization for Large-Scale Production

The synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, a derivative of this compound, has been successfully scaled up for large-scale production. A practical three-step synthetic route involving cyclization, hydrolysis, and methylation has been reported. researchgate.netgrafiati.com In optimizing this process, researchers investigated the effects of temperature, reactant ratios, and solvents. researchgate.net A significant finding was the management of a severe exotherm that occurred upon the addition of reactants, which was resolved by the dose-controlled addition of a solution of α-bromoacetophenone. researchgate.net This optimization led to the successful production of 1-methyl-4-phenyl-1H-imidazol-2-amine on a 100 g scale, achieving a total yield of 27.4%. researchgate.net

To further refine large-scale synthesis, various reaction conditions were tested. The amount of a key reactant, acetylguanidine, was optimized to 2 equivalents, which resulted in a marginal improvement in yield. researchgate.net The choice of solvent was also found to be influential, with certain solvents proving more efficacious. researchgate.net Through these systematic optimizations, a reproducible and efficient process for large-scale production was established. researchgate.net

Table 1: Optimization of Reaction Conditions for Large-Scale Synthesis

| Entry | Reactant Ratio (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5 | 2 | DMF | RT | Improved | researchgate.net |

| 9 | Optimized | Optimized | 80 | 60.0 | researchgate.net |

This table is based on data for a structurally related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, to illustrate the principles of large-scale optimization.

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages for the synthesis of imidazole derivatives, including enhanced heat and mass transfer, improved safety, and ease of scalability. mdpi.comscielo.br This technology allows for rapid heating and cooling, precise control over reaction parameters, and the ability to handle unstable intermediates safely. mdpi.comrsc.org For the synthesis of substituted imidazoles, continuous flow systems have been shown to significantly reduce reaction times and increase yields compared to traditional batch methods. rsc.org

For instance, a continuous flow process has been developed for the synthesis of 1H-4-substituted imidazoles from α-acyloxyketones and ammonium acetate. mdpi.com This method utilizes a stainless-steel coil reactor at elevated temperature and pressure, enabling the formation of high-purity imidazoles within a short residence time of 2 to 5 minutes. mdpi.com The scalability of such systems is achieved through "numbering-up," where multiple reactors are operated in parallel to meet production demands. scielo.br While specific applications for this compound are not detailed, the principles and successes with related imidazole compounds strongly suggest the applicability and benefits of continuous flow for its synthesis. mdpi.comrsc.org

Catalytic Enhancement in Industrial Processes

Catalysis plays a crucial role in enhancing the efficiency and sustainability of industrial chemical syntheses. In the context of imidazole synthesis, various catalytic systems have been explored. For the synthesis of N-alkyl imidazoles, key precursors for ionic liquids, acidic molecular sieve catalysts have been used in continuous-flow, fixed-bed reactors at high temperatures and pressures, achieving high yields and selectivity. mdpi.com

More broadly, the synthesis of substituted imidazoles has been achieved using a variety of catalysts, including copper-based catalysts for N-arylation reactions and iron salts for multicomponent reactions. nih.govacs.org For example, the synthesis of 2-aryl-4-benzoyl-imidazoles has been developed based on structural modifications of related bioactive compounds. nih.gov Furthermore, heterogeneous catalysts, such as ZnFe2O4 nanoparticles, have been employed for the synthesis of tetra-substituted imidazoles, offering the advantage of easy separation and reusability. rsc.org The development of co-catalyst systems, such as the use of triazabicyclodecene (TBD) with an iron-based catalyst for amide hydrogenation, has also shown to significantly enhance catalytic activity. uio.no These advancements in catalytic systems provide a strong foundation for developing more efficient and environmentally friendly industrial processes for the production of this compound and its derivatives.

Synthesis of Derivatives and Analogues of this compound

The versatile scaffold of this compound allows for extensive chemical modifications to generate a diverse range of derivatives and analogues with tailored properties. These modifications primarily involve functionalization of the imidazole ring and the introduction of various substituents.

Functionalization of the Imidazole Ring

The imidazole ring is amenable to various functionalization reactions, allowing for the introduction of substituents at different positions. researchgate.net Regioselective functionalization can be achieved through transition metal-catalyzed C-N and C-C bond-forming reactions. researchgate.net For instance, N-alkylation of 4-phenyl-imidazoles can be accomplished by deprotonation with sodium hydride followed by reaction with an alkyl halide. nih.gov

Furthermore, the C-2 position of the imidazole ring can be functionalized through lithiation after N-1 protection, followed by reaction with an electrophile. nih.gov For example, N-1 trityl-protected imidazole can be lithiated and then formylated to introduce an aldehyde group at the C-2 position. nih.gov This aldehyde can then be further modified, for instance, by reduction to an alcohol or conversion to a methylamine via reductive amination. nih.gov These methods provide a toolbox for creating a variety of imidazole derivatives with specific functionalities. rsc.org

Introduction of Diverse Substituents (e.g., Phenyl, Halogenated Phenyl, Thiazole, Naphthyl)

A wide array of substituents has been successfully introduced onto the imidazole scaffold to explore structure-activity relationships for various applications.

Phenyl and Halogenated Phenyl Groups: The synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine has been well-documented, involving a three-step sequence of cyclization, hydrolysis, and methylation. researchgate.netgrafiati.com Derivatives with halogenated phenyl groups have also been synthesized. For example, N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine was prepared through a multi-component reaction. acs.org The introduction of these groups is often achieved through condensation reactions involving appropriately substituted starting materials. researchgate.net

Thiazole Moiety: Thiazole-containing imidazole derivatives have been synthesized for their potential biological activities. researchgate.netnih.gov For instance, 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine and its 1-methyl derivative were reacted with various reagents to produce a range of benzimidazole-thiazole products. researchgate.net The synthesis often involves the reaction of a 2-aminothiazole derivative with a substituted aldehyde to form a Schiff base. nih.gov

Naphthyl Group: Naphthyl-substituted imidazole derivatives have also been explored. For example, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, a compound containing a thiazole-linked naphthalene moiety, was synthesized and evaluated for its anticonvulsant activity. nih.gov The synthesis of such compounds can involve multi-step procedures starting from readily available naphthalene-derived precursors. astate.edu

Table 2: Examples of Synthesized Derivatives of this compound and Related Structures

| Derivative | Substituent(s) | Synthetic Approach | Reference |

| 1-Methyl-4-phenyl-1H-imidazol-2-amine | Phenyl | Cyclization, hydrolysis, methylation | researchgate.netgrafiati.com |

| N-(4-Fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine | 4-Fluorophenyl, Pyridinyl | Groebke–Blackburn–Bienaymé reaction | acs.org |

| 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)thiazol-2-amine | Thiazole | Reaction with various reagents | researchgate.net |

| 1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Naphthyl, Thiazole | Multi-step synthesis | nih.gov |

Synthesis of Schiff Base Ligands from 1H-Imidazol-2-amine

Schiff base ligands derived from 1H-imidazol-2-amine and its analogues are of significant interest in coordination chemistry and have been synthesized through the condensation of the amine with various aldehydes. maynoothuniversity.iebohrium.com These reactions are typically carried out in a suitable solvent like methanol and result in high yields of the desired Schiff base. maynoothuniversity.ie

For example, Schiff base ligands have been formed by reacting 1-(3-aminopropyl)imidazole with salicylaldehyde and various imidazole aldehydes. maynoothuniversity.ie The formation of the imine (C=N) bond is a key characteristic of these reactions. nanobioletters.com Microwave-assisted synthesis has also been employed as an efficient and environmentally friendly method for preparing Schiff base ligands from compounds like 2-aminobenzimidazole. nanobioletters.com More recently, the use of reusable catalysts like nano-CaAl2O4 has been reported for the synthesis of benzimidazole-based Schiff bases, highlighting a move towards greener synthetic protocols. tandfonline.com

Chemical Reactivity and Mechanistic Studies of 1-methyl-1h-imidazol-2-amine

General Reactivity Patterns of 1-Methyl-1H-imidazol-2-amine

This compound is an organic compound featuring an imidazole ring, a five-membered heterocycle with two nitrogen atoms. cymitquimica.com A methyl group is attached to one nitrogen atom and an amino group is at the second position, which contributes to its basicity and reactivity. cymitquimica.com This structure allows it to participate in various chemical reactions. cymitquimica.com

The oxidation of this compound and its derivatives can lead to the formation of several products, depending on the oxidizing agent and reaction conditions. A related compound, 1-methyl-1H-imidazole-2-thiol, when oxidized with chlorine dioxide, can yield 1-methylimidazole-2-sulfonic acid, among other products. researchgate.net The specific oxidation products of this compound itself are not extensively detailed in the provided results, but oxidation of similar imidazole-containing compounds can result in the formation of imidazole N-oxides.

Table 1: Examples of Oxidation Reactions of Imidazole Derivatives

| Starting Material | Oxidizing Agent | Major Product(s) |

| 1-methyl-1H-imidazole-2-thiol | Chlorine dioxide | 1-methylimidazole-2-sulfonic acid, 2,2′-disulfanediylbis(1-methylimidazole) hydrochlorite, 1-methyl-3-sulfo-3H-imidazolium chloride |

| N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine | Hydrogen peroxide | Imidazole N-oxides |

This table presents data on related imidazole compounds to illustrate potential oxidation pathways.

Reduction reactions of imidazole derivatives can also occur. For instance, N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride. The specific reduction products of this compound are not explicitly detailed, but would likely involve the reduction of the imidazole ring under harsh conditions or the transformation of other functional groups if present.

The imidazole ring is an aromatic system and can undergo electrophilic substitution. The positions on the imidazole ring (C4 and C5) are susceptible to attack by electrophiles. vulcanchem.com For instance, related imidazole compounds undergo reactions like bromination and nitration. researchgate.net The presence of the amino and methyl groups on the this compound ring will influence the regioselectivity of these substitutions.

This compound can act as a nucleophile in substitution reactions. cymitquimica.comevitachem.com The amino group can attack electrophilic centers. evitachem.com For example, 2-fluoro-1-methyl-1H-imidazole-4,5-dicarbonitrile, a highly electrophilic compound, readily undergoes nucleophilic aromatic substitution with electron-rich aromatic amines. lookchem.com This suggests that the amino group of this compound could react with suitable electrophilic partners.

Electrophilic Substitution Reactions on Aromatic Rings

Specific Reaction Pathways and Mechanistic Insights

C-N coupling reactions are a significant class of reactions for forming carbon-nitrogen bonds, and imidazole derivatives are often used as coupling partners. These reactions are crucial in the synthesis of many biologically active molecules. nih.gov

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are common methods for C-N bond formation involving aryl halides and amines. nih.govorganic-chemistry.org While specific examples involving this compound as a substrate in these reactions are not abundant in the provided search results, the general reactivity of amines and imidazoles suggests its potential participation. For instance, copper-catalyzed C-N coupling reactions between (hetero)aryl halides and various N-nucleophiles, including imidazoles and amines, have been reported. nih.gov

In some cases, C-N coupling can proceed without a transition metal catalyst. For example, the reaction between 2-chloro-1-methyl-1H-benzo[d]imidazole and aniline can be promoted by a base like diisopropylamine to form the C-N coupled product. researchgate.net This suggests that under certain conditions, this compound could potentially react with suitable electrophilic partners in a similar fashion.

Reactions with Cyanomethylene Reagents

The reaction of 2-aminoimidazole derivatives with cyanomethylene reagents, such as malononitrile and ethyl cyanoacetate, is a versatile method for the synthesis of various heterocyclic compounds. While direct studies on this compound with these specific reagents are not extensively detailed in the reviewed literature, the reactivity of related systems provides significant insights. For instance, 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide, a complex molecule containing a 1-methyl-1H-benzimidazole moiety, has been shown to react with cyanomethylene reagents. sapub.orgresearchgate.net

In one study, the phenylmethylidene derivative of this complex acetamide reacted with malononitrile and ethyl cyanoacetate to yield pyran derivatives. sapub.orgresearchgate.net Specifically, the reaction with malononitrile afforded 2-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-ylamino)-6-amino-4-phenyl-4H-pyran-3,5-dicarbonitrile. sapub.org A similar reaction with ethyl cyanoacetate resulted in the formation of ethyl 6-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-ylamino)-2-amino-5-cyano-4-phenyl-4H-pyran-3-carboxylate. sapub.org These reactions highlight the reactivity of the cyanoacetamide group towards cyanomethylene reagents, a reactivity that could potentially be extrapolated to simpler 2-aminoimidazole systems.

The general reactivity of cyanomethylene reagents with ketones, for example, is also well-documented, leading to the formation of various pyrazole, thiophene, and pyridazine derivatives, which underscores the versatility of these reagents in heterocyclic synthesis. researchgate.net

Table 1: Examples of Reactions of Imidazole Derivatives with Cyanomethylene Reagents

| Reactant 1 | Reactant 2 | Product | Reference |

| Phenylmethylidene derivative of 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide | Malononitrile | 2-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-ylamino)-6-amino-4-phenyl-4H-pyran-3,5-dicarbonitrile | sapub.org |

| Phenylmethylidene derivative of 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide | Ethyl cyanoacetate | Ethyl 6-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-ylamino)-2-amino-5-cyano-4-phenyl-4H-pyran-3-carboxylate | sapub.org |

Imine–Enamine Tautomerization in 2-Arylamino-2-imidazolines

The phenomenon of imine-enamine tautomerism is a fundamental concept in organic chemistry, involving the interconversion between an imine (containing a C=N double bond) and an enamine (an alkene with an amino group attached to the double bond). numberanalytics.comlibretexts.org This tautomerism is particularly relevant to 2-arylamino-2-imidazolines, which are structurally related to this compound. The equilibrium between the imine and enamine forms can significantly influence the chemical and biological properties of these compounds. nih.gov

Studies on 2-arylamino-2-imidazolines have shown that the position of the tautomeric equilibrium can be determined using 1H and 13C NMR spectroscopy. researchgate.net For many cyclic amidines and guanidines, including 2-aminoimidazoles and related systems, the imino form is found to be the predominant tautomer. researchgate.net The imine-enamine tautomerization of 2-arylamino-2-imidazolines has been investigated, and it was found that these compounds can exist in either form, with the equilibrium being influenced by the substituents and the solvent. researchgate.netresearchgate.net

The ability of these compounds to tautomerize is crucial for their reactivity. For example, the tautomerization of imines into enamines is the basis for their similar reactivity in certain reactions. nih.gov However, even minor structural differences between the enamine and the enamine tautomer derived from an imine can lead to different reaction outcomes. nih.gov The study of prototropic tautomerism is also important for understanding the basicity of these molecules, as the site of protonation can differ between tautomers. mdpi.com

Stereoselective Functionalization of Imidazoles

The stereoselective functionalization of imidazoles is a critical area of research, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its biological activity. Several methods for the stereoselective C(2)-functionalization of 1-substituted imidazoles have been developed.

One notable example is the direct C(2)-vinylation of 1-substituted imidazoles with electron-deficient acetylenes, such as 3-phenyl-2-propynenitrile. acs.orgnih.gov This reaction proceeds at room temperature without a catalyst and yields primarily the (Z)-isomers of the vinylated products in good yields. acs.orgnih.gov For instance, the reaction of 1-methylimidazole with 3-phenyl-2-propynenitrile gives (Z)-3-(1-Methyl-1H-imidazol-2-yl)-3-phenyl-2-propenenitrile. acs.org The proposed mechanism involves the formation of a zwitterionic intermediate, which then undergoes prototropic isomerization to an imidazole carbene, followed by a selective 3,2-shift of the vinyl substituent. acs.org

Furthermore, a three-component reaction between 1-substituted imidazoles, aldehydes, and electron-deficient acetylenes provides a stereoselective route to C2-functionalized imidazoles. researchgate.net This reaction also proceeds under mild conditions and, in the case of cyanophenylacetylene, stereospecifically produces the (Z)-configured product. researchgate.net

Rhodium and palladium-catalyzed intermolecular coupling reactions of imidazole derivatives with mono-substituted allenes also offer a pathway for the atom-economic and stereoselective synthesis of branched and linear allylic imidazole derivatives. nih.gov

Table 2: Examples of Stereoselective Functionalization of 1-Substituted Imidazoles

| Imidazole Reactant | Reagent(s) | Product | Stereoselectivity | Reference |

| 1-Methylimidazole | 3-Phenyl-2-propynenitrile | (Z)-3-(1-Methyl-1H-imidazol-2-yl)-3-phenyl-2-propenenitrile | Mainly (Z)-isomer | acs.org |

| 1-Substituted Imidazoles | Aldehydes, Cyanophenylacetylene | (Z)-(2-Cyano-1-phenyl)vinyl ethers of 2-hydroxyalkylimidazoles | (Z) configuration | researchgate.net |

| Imidazole Derivatives | Mono-substituted allenes (Rh(I)/Josiphos catalyst) | Branched allylic imidazole derivatives | High enantiomeric excess | nih.gov |

Influence of Substituent Effects on Reactivity

Substituents on the imidazole ring play a crucial role in modulating the reactivity and properties of the molecule. libretexts.org These effects can be broadly categorized as electronic (electron-donating or electron-withdrawing) and steric.

Impact of Halogen Atoms on Lipophilicity and Metabolic Stability

The introduction of halogen atoms into a molecule is a common strategy in medicinal chemistry to enhance its pharmacological profile. researchgate.net Halogens can significantly impact a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netacs.org An increase in lipophilicity can improve a drug's ability to cross cell membranes. jopir.in

Specifically for imidazole derivatives, the incorporation of halogen substituents, such as fluorine and chlorine, often leads to increased antimicrobial potency, which is attributed to improved membrane penetration. jopir.injopir.in In addition to lipophilicity, halogenation can also influence metabolic stability. By blocking sites of metabolism, halogens can increase the half-life of a drug in the body. acs.org Studies on various imidazole-containing compounds have shown that the presence of halogen substituents can enhance biological activity. mdpi.comtandfonline.com

Table 3: General Effects of Halogen Substitution on Imidazole Derivatives

| Property | Effect of Halogenation | Rationale | Reference |

| Lipophilicity | Generally Increased | Halogens are more lipophilic than hydrogen. | researchgate.netacs.org |

| Metabolic Stability | Can be Increased | Blocking of metabolic sites. | acs.org |

| Biological Activity | Often Enhanced | Improved membrane penetration and target binding. | jopir.injopir.in |

Computational and Theoretical Chemistry in Reactivity Prediction and Mechanism Elucidation

Computational and theoretical chemistry methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the reactivity of molecules and elucidating reaction mechanisms. bohrium.comumassd.edu

Density Functional Theory (DFT) Studies on Reactivity

DFT calculations have been successfully employed to study the electronic structure, reactivity, and reaction mechanisms of imidazole derivatives. acs.orgnih.govniscpr.res.in These studies can provide valuable insights that complement experimental findings.

For instance, DFT has been used to investigate the mechanism of the stereoselective C(2)-vinylation of 1-methylimidazole with 3-phenyl-2-propynenitrile. nih.gov The calculations revealed that the reaction proceeds through three main steps: formation of a zwitterion, proton transfer, and ring rearrangement. nih.gov The theoretical results were in good agreement with experimental observations, explaining the preference for the (Z)-isomer. nih.gov

DFT studies have also been used to analyze the electronic properties of imidazole derivatives, such as the distribution of electron density, which is crucial for predicting reactivity. nih.gov The molecular electrostatic potential (MEP) surface, for example, can identify the most likely sites for electrophilic and nucleophilic attack. nih.gov Furthermore, DFT calculations can be used to determine the heats of formation and the energy gap between the frontier molecular orbitals (HOMO and LUMO), which are indicators of the kinetic stability of a molecule. niscpr.res.in

In the context of corrosion inhibition, DFT has been used to study the adsorption of 1-methylimidazole on metal surfaces, providing insights into the inhibitor's mechanism of action. bohrium.com These theoretical simulations help to understand the relationship between the molecular structure of imidazole derivatives and their inhibition efficiency. bohrium.com

Table 4: Applications of DFT in Studying Imidazole Derivatives

| Area of Study | Insights Gained from DFT | Reference |

| Reaction Mechanism | Elucidation of reaction pathways, transition states, and stereoselectivity. | nih.govresearchgate.net |

| Electronic Properties | Analysis of electron density, molecular electrostatic potential, and frontier molecular orbitals to predict reactivity. | nih.govniscpr.res.in |

| Corrosion Inhibition | Understanding the adsorption mechanism of imidazole derivatives on metal surfaces. | bohrium.com |

| Spectroscopic Properties | Calculation of nuclear quadrupole coupling constants to aid in the interpretation of experimental spectra. | acs.org |

Molecular Docking Simulations for Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajgreenchem.com It is widely employed to understand the interaction mechanisms between a ligand, such as an imidazole derivative, and a target protein at the molecular level. smolecule.com These simulations provide insights into binding affinities and the specific amino acid residues involved in the interaction, which is crucial for drug design and discovery. ajgreenchem.com

Research on imidazole derivatives has utilized molecular docking to elucidate their binding modes with various biological targets. For instance, studies on derivatives of 1-methyl-1H-imidazole have highlighted the importance of both hydrophobic and hydrophilic amino acid residues for the stability of the ligand-protein complex. researchgate.net In one study focusing on cyclooxygenase-2 (COX-2) inhibitors, molecular docking simulations revealed strong in silico affinities for certain imidazole compounds. researchgate.net The stability of these interactions is often further validated through molecular dynamics (MD) simulations. researchgate.net

The primary interactions governing the binding of imidazole-based compounds often include:

Hydrogen Bonding: The nitrogen atoms within the imidazole ring can act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The nonpolar parts of the molecule can interact with hydrophobic pockets in the target protein.

Pi-Pi Stacking: The aromatic imidazole ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The results of these simulations are typically quantified by a docking score, which estimates the binding affinity in units such as kcal/mol. Lower (more negative) scores generally indicate stronger binding.

Table 1: Example of Molecular Docking Scores for Imidazole Derivatives against COX-2 Note: The following data is for derivatives of 1-methyl-1H-imidazol-2-yl and not the specific subject compound.

| Compound | Target Protein | Docking Score (kcal/mol) |

| Compound 4 | COX-2 | -11.349 |

| Compound 5 | COX-2 | -10.872 |

| Data sourced from a study on substituted phenyl-2-(1-methyl-1H-imidazol-2-yl)pyridines. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.commalayajournal.org

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. malayajournal.org FMO analysis helps characterize the charge transfer that occurs within a molecule and identifies the regions susceptible to electrophilic and nucleophilic attack. malayajournal.orgnih.gov

For imidazole derivatives, Density Functional Theory (DFT) calculations are commonly used to determine FMO energies. mdpi.com The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for reaction. For example, in one study on imidazole derivatives, the LUMO was found to be localized on the imidazole and a chloro-substituted phenyl ring, indicating these areas are electron-accepting regions. malayajournal.org

Table 2: FMO Properties of N-Arylated 5-Bromo-2-aminobenzimidazole Derivatives Note: This data is for structurally related benzimidazole derivatives, illustrating the application of FMO analysis.

| Compound ID | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 1a | -5.84 | -1.16 | 4.68 |

| 1b | -5.83 | -1.17 | 4.66 |

| 1d | -6.02 | -1.77 | 4.25 |

| 1e | -5.78 | -1.10 | 4.69 |

| Data derived from DFT calculations at the B3LYP/6-31+G(d,p) level of theory. mdpi.com |

Analysis of Reaction Mechanisms and Rate-Limiting Steps

Mechanisms involving imidazole derivatives frequently feature nucleophilic attack as a key step. researchgate.net For instance, the reaction between 1,4-dinitro-1H-imidazole derivatives and amines is suggested to be initiated by nucleophilic attack at either the C(2) or C(5) position of the imidazole ring. researchgate.net This initial attack is often followed by ring-opening and subsequent ring-closure to form a new product, a pathway known as an ANRORC-like mechanism. researchgate.net

In other reactions, such as the reduction of N-substituted carbonylimidazoles to form monomethylamines, a two-step pathway has been identified. beilstein-journals.org The first step is the rapid conversion of the carbonylimidazole to a formamide intermediate. beilstein-journals.org The second, slower step is the reduction of this intermediate to the final amine product, which is considered the rate-determining step. beilstein-journals.org Computational studies, often in conjunction with experimental methods like kinetic isotope effect (KIE) measurements, are invaluable for elucidating these complex pathways and confirming the rate-limiting step. acs.org

Quantum Chemical Calculations for Stability and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the stability and reactivity of imidazole compounds. researchgate.netscribd.com These methods allow for the computation of various molecular properties and reactivity descriptors that provide a deeper understanding of a molecule's behavior. mdpi.com

The stability of a molecule can be assessed through its total energy and the HOMO-LUMO energy gap. mdpi.comresearchgate.net As mentioned previously, a larger gap correlates with greater stability. mdpi.com Reactivity descriptors derived from FMO energies, such as chemical hardness (η) and chemical potential (μ), offer further insights. Chemical hardness is a measure of resistance to deformation or change in electron distribution; molecules with high chemical hardness are generally less reactive. mdpi.com

These computational studies can accurately predict trends in acidity (pKa values), geometric parameters, and the electronic structure of imidazole derivatives. scribd.com For example, DFT calculations have been used to determine that for certain imidazole-pyrazole derivatives, one compound may act as a better electron donor due to a higher HOMO energy, while another with a lower LUMO energy acts as a better electron acceptor. researchgate.net This information is critical for predicting how a molecule will interact with other chemical species.

Table 3: Global Reactivity Descriptors for Benzimidazole Derivatives Note: This data is for structurally related benzimidazole derivatives, illustrating the parameters obtained from quantum chemical calculations.

| Compound ID | Chemical Hardness (η) (eV) | Ionization Energy (I) (eV) | Electron Affinity (A) (eV) |

| 1a | 2.34 | 5.84 | 1.16 |

| 1b | 2.33 | 5.83 | 1.17 |

| 1d | 2.13 | 6.02 | 1.77 |

| 1e | 2.35 | 5.78 | 1.10 |

| Data derived from DFT calculations. mdpi.com |

Medicinal Chemistry and Pharmaceutical Applications

The structural framework of this compound, featuring a methyl-substituted imidazole ring linked to an amine group, allows it to interact with a variety of biological targets. This property makes it a compound of significant interest in the design and development of new therapeutic agents. cymitquimica.com

Development of Pharmaceutical Agents Targeting Neurological Disorders

Derivatives of this compound have been investigated for their potential in treating neurological disorders. For instance, certain imidazole-based compounds are explored as histamine H3 receptor agonists, which have potential applications in conditions like Alzheimer's disease and hypersomnia. biocat.comacs.org Specifically, 1-methylhistamine, a metabolite of histamine, has been used as a biomarker for the activity of the histaminergic system in the brains of patients with such neurological conditions. biocat.com Furthermore, the development of brain-penetrant Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, based on an imidazole scaffold, is being pursued for neurological diseases. scispace.com

Antimicrobial, Antifungal, and Antiviral Properties

The imidazole nucleus is a common feature in many antimicrobial and antifungal agents. rjptonline.orgresearchgate.net this compound and its derivatives have demonstrated a range of antimicrobial activities.

Antimicrobial and Antifungal Activity: Research indicates that imidazole-containing compounds often exhibit antimicrobial and antifungal properties. smolecule.comsmolecule.com Studies have shown that this compound is an intermediate in the synthesis of various antibacterial agents. alfachemch.com The antimicrobial action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. smolecule.com For example, derivatives have shown activity against bacteria like Staphylococcus aureus. Some studies have also reported activity against fungal species such as Candida albicans.

Antiviral Activity: Derivatives of this compound have also been explored for their antiviral potential. vulcanchem.com For instance, a bromo-derivative of this compound serves as a precursor for synthesizing compounds that inhibit the hepatitis C virus NS3/4A protease. vulcanchem.com

Table 1: Antimicrobial and Antifungal Activity of Imidazole Derivatives

| Microorganism | Type | Finding |

|---|---|---|

| Staphylococcus aureus | Bacterium | Imidazole derivatives showed a significant reduction in bacterial growth. |

| Escherichia coli | Bacterium | Imidazole compounds have shown potent activity against Gram-negative bacteria. |

| Candida albicans | Fungus | Imidazole derivatives have been shown to possess antifungal properties. smolecule.com |

Anticancer Activities and Potential as Anticancer Agents

The imidazole scaffold is present in several anticancer drugs, and this compound is considered an important intermediate in the synthesis of various antitumor agents. alfachemch.comrjptonline.org

Research has shown that derivatives of this compound can exhibit cytotoxic effects on various cancer cell lines. For example, platinum(II) complexes containing this compound have demonstrated significant cytotoxicity against the NCI-H460 lung cancer cell line. Other studies have highlighted its potential to inhibit cell proliferation and induce apoptosis in breast cancer cells.

The anticancer effects of this compound derivatives are often linked to their interaction with specific proteins involved in cancer progression. smolecule.com For instance, certain imidazole-based compounds have been designed as inhibitors of enzymes like Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in the cell cycle. dergipark.org.tr Molecular docking studies have shown that these derivatives can bind to the active site of CDK2, indicating their potential to inhibit its activity. dergipark.org.tr Additionally, imidazole hybrids have shown promising anti-EGFR (Epidermal Growth Factor Receptor) activity, a key target in cancer therapy. mdpi.com

Enzyme Inhibition and Activation

The ability of this compound and its derivatives to interact with enzymes makes them valuable tools in biochemical research and for the development of enzyme inhibitors for therapeutic purposes. The imidazole ring can coordinate with metal ions within enzyme active sites, leading to modulation of their activity.

Derivatives have been studied for their inhibitory effects on various enzymes, including xanthine oxidase and casein kinase 1δ, which are targets for treating conditions like gout and neurodegenerative diseases. vulcanchem.com Furthermore, some derivatives are investigated as inhibitors of vascular adhesion protein-1 (VAP-1), which is implicated in diabetic macular edema. smolecule.comresearchgate.net

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in the breakdown of the extracellular matrix, and their dysregulation is implicated in diseases like cancer. mdpi.comwayne.edu Developing selective inhibitors for specific MMPs is a key area of research. While direct inhibition of MMPs by this compound itself is not extensively documented, the imidazole scaffold is utilized in designing MMP inhibitors. mdpi.com Research efforts have focused on developing selective inhibitors that target domains other than the highly conserved active site, such as the hemopexin-like (PEX) domain of MMP-9, to achieve greater specificity and reduce off-target effects. nih.govacs.org

NAD-dependent 15-hydroxyprostaglandin dehydrogenase Inhibition

NAD-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a crucial enzyme responsible for the inactivation of prostaglandins, which are key mediators of inflammation and cell proliferation. nih.govnih.govplos.org The inhibition of 15-PGDH is a therapeutic strategy being explored for conditions where increased prostaglandin levels are beneficial. While direct studies on this compound as a 15-PGDH inhibitor are not extensively detailed in the provided results, the broader class of imidazole derivatives has been investigated in this context.

Research has shown that various small molecules can inhibit 15-PGDH. nih.gov For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) and other chemopreventive agents have been identified as potent inhibitors of this enzyme. nih.gov The development of specific inhibitors of NAD-dependent 15-PGDH is an active area of research, with a focus on creating potent and selective compounds. nih.govgoogle.com The imidazole scaffold is a common feature in many biologically active compounds, and its potential for interaction with the NAD+ binding site or the prostaglandin substrate-binding site of 15-PGDH makes it a relevant area for further investigation.

BACE-1 Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary therapeutic target in the treatment of Alzheimer's disease. nih.gov This enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-β (Aβ) peptides that accumulate as plaques in the brains of Alzheimer's patients. nih.govnih.gov

Derivatives of 2-aminoimidazole have been a focus of research for developing BACE-1 inhibitors. nih.gov For example, a series of novel 2-amino-1-phenyl-benzimidazole derivatives were designed and synthesized, with some compounds showing potent inhibitory activity against BACE-1. researchgate.net Molecular docking studies of these compounds have provided insights into their binding modes, indicating that they can form important hydrogen bonds with key aspartate residues in the active site of the enzyme. researchgate.net The structural features of this compound provide a foundation for designing new BACE-1 inhibitors with improved potency and selectivity. nih.govmdpi.com

Receptor Binding and Modulation (e.g., G-protein Coupled Receptors)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the targets of a significant portion of modern medicines. researchgate.net The imidazole ring, a key component of this compound, is a structural motif found in many compounds that interact with GPCRs. For instance, histamine, which contains a C4-substituted ethylamine on an imidazole ring, interacts with GPCRs through hydrogen bonding.

Research has explored the potential of imidazole-based compounds to modulate GPCR activity. Studies have aimed to evaluate 4,5-disubstituted-1-methyl-1H-imidazol-2-amine derivatives as modulators of GPCRs. researchgate.net The ability of the imidazole nitrogen atoms to act as ligands for metal ions also suggests a role in mimicking histidine residues in metalloenzymes, which can be relevant for receptor interactions.

Influence on Signaling Pathways and Gene Expression

Derivatives of this compound have been shown to influence various signaling pathways and subsequent gene expression. smolecule.com For example, certain imidazole derivatives can modulate signaling pathways that are crucial for cell growth, differentiation, and metabolism. smolecule.com

One notable example is the imidazoquinolineamine derivative, imiquimod, which stimulates the expression of several interferon and cytokine genes. nih.gov This compound induces the expression of genes such as IFNA1, IFNA2, IFNB, IL-6, IL-8, and tumor necrosis factor alpha. nih.gov The signaling pathway activated by imiquimod involves tyrosine kinase and protein kinase C activity and leads to the binding of transcription factors like NF-κB. nih.gov This demonstrates the potential of imidazole-containing compounds to act as potent modulators of immune responses through the regulation of gene expression. Furthermore, steroid hormones and their receptors, which can be influenced by imidazole-based compounds, are involved in regulating eukaryotic gene expression and affect cellular proliferation and differentiation. drugbank.com

Anti-biofilm Agents

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to antibiotics and host immune responses. researchgate.net The development of agents that can inhibit or disperse biofilms is a critical area of research in combating chronic infections.

The 2-aminoimidazole scaffold, which is the core of this compound, has been identified as a promising structure for the development of anti-biofilm agents. nih.gov Research has shown that derivatives of 2-aminoimidazole can inhibit the formation of biofilms by various pathogenic bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa. nih.govmdpi.com For instance, certain N-substituted 2-aminoimidazole derivatives have demonstrated potent biofilm inhibition against S. aureus and B. subtilis. researchgate.net These compounds have been shown to work synergistically with conventional antibiotics, enhancing their efficacy against biofilm-associated infections. nih.gov

Vascular Adhesion Protein-1 (VAP-1) Inhibition

Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme found on the surface of endothelial cells that plays a role in leukocyte trafficking and inflammation. nih.govfrontiersin.org Inhibition of VAP-1 is being investigated as a therapeutic strategy for various inflammatory diseases and diabetic complications. nih.govnih.govresearchgate.net

Novel 1H-imidazol-2-amine derivatives have been synthesized and evaluated as potent and orally active inhibitors of VAP-1. nih.govresearchgate.netscilit.com Structure-activity relationship studies have led to the identification of compounds with high inhibitory activity against both human and rat VAP-1. researchgate.net For example, one such derivative demonstrated a significant reduction in ocular permeability in diabetic rats, suggesting its potential for treating diabetic macular edema. frontiersin.orgnih.gov The mechanism of VAP-1 inhibition by these compounds is thought to involve the suppression of the oxidative deamination process, which in turn reduces endothelial damage and inflammation. frontiersin.org

Modulation of P-glycoprotein Mediated Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of P-glycoprotein (P-gp), a drug efflux pump, is a primary cause. lookchem.com P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. lookchem.com

Advanced Analytical Techniques in Characterization and Elucidation of 1-methyl-1h-imidazol-2-amine

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are fundamental in elucidating the molecular structure of 1-methyl-1H-imidazol-2-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals for this compound include a singlet for the N-methyl group protons and distinct signals for the protons on the imidazole ring. In a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, the methyl protons appear as a singlet. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. For this compound, distinct peaks are expected for the methyl carbon and the carbons of the imidazole ring. smolecule.com In similar imidazole-containing compounds, the imidazole carbons typically resonate in the range of δ 120–140 ppm. smolecule.com

Table 1: NMR Data for this compound and Related Compounds

| Compound | Nucleus | Solvent | Chemical Shift (δ ppm) | Multiplicity | Reference |

|---|---|---|---|---|---|

| This compound | ¹H | - | ~6.8-7.5 (imidazole protons) | - | |

| ~2.2-3.2 (N-methyl) | Singlet | ||||

| ¹³C | - | ~120-140 (imidazole carbons) | - | smolecule.com | |

| 1-Methyl-4-phenyl-1H-imidazol-2-amine | ¹H | DMSO-d6 | 11.61, 11.23, 7.71, 7.32, 7.17, 7.16 | s, s, d, t, s, t | researchgate.net |

| 2.07 (methyl) | s | researchgate.net | |||

| ¹³C | DMSO-d6 | 150.39, 135.89, 135.47, 128.69, 125.57, 123.91, 112.36, 31.63 (methyl) | - | researchgate.net |

Data for this compound are extrapolated from similar structures.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. The monoisotopic mass of the compound is 97.063995 Da. uni.lu Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique often used for this type of molecule, typically showing the protonated molecule [M+H]⁺. researchgate.netuib.no For instance, in the analysis of a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, an ESI-MS spectrum showed a peak at m/z 202.0 corresponding to [M+H]⁺. researchgate.net

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | m/z | Reference |

|---|---|---|---|

| - | [M] | 97.063446 | uni.lu |

| - | [M+H]⁺ | 98.071271 | uni.lu |

| ESI-MS | [M+H]⁺ | - | researchgate.netuib.no |

| - | [M-H]⁻ | 96.056719 | uni.lu |

| - | [M+Na]⁺ | 120.05321 | uni.lu |

Specific ESI-MS m/z value for the parent compound is not explicitly available in the provided search results.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. vulcanchem.com Characteristic stretching vibrations for N-H bonds in the amine group and C-N bonds within the imidazole ring are expected. For a similar compound, 1-(2-bromophenyl)-1H-imidazol-2-amine, expected IR peaks include N–H stretching at 3350–3250 cm⁻¹ and C–N stretching at 1250–1350 cm⁻¹. vulcanchem.com

Table 3: Predicted Infrared Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |

|---|---|---|---|

| N-H (Amine) | 3350–3250 | Stretching | vulcanchem.com |

| C-N (Imidazole) | 1250–1350 | Stretching | vulcanchem.com |

Data is based on analogous compounds.

Mass Spectrometry (MS and ESI-MS)

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that separates volatile compounds and then identifies them based on their mass-to-charge ratio. uib.no This method is suitable for the analysis of this compound and its derivatives, providing both retention time data for separation and mass spectra for identification. mdpi.comwaters.com The use of GC-MS has been noted for the analysis of related imidazole compounds. mdpi.com

Advanced Computational Methods for Structural and Electronic Properties

Computational chemistry provides profound insights into molecular systems where experimental data may be challenging to obtain. Techniques such as Density Functional Theory (DFT) have become central to the theoretical investigation of heterocyclic compounds like this compound.

Quantum computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in investigating the electronic structure and reactivity of molecules. irjweb.comarxiv.org These methods calculate the electron density of a system to determine its energy and other properties. The choice of the functional and basis set is crucial for obtaining accurate results. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for optimizing the geometry and calculating the electronic properties of imidazole-containing compounds. irjweb.comresearchgate.net

These theoretical analyses allow for the prediction of various molecular attributes, including vibrational frequencies, atomic charges, and electronic transitions. researchgate.net For related imidazole derivatives, DFT studies have been successfully used to analyze their molecular structure and electronic properties, providing a reliable framework for understanding compounds like this compound. irjweb.comirjweb.com

A critical step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of the molecule on its potential energy surface. This process involves systematically adjusting the positions of the atoms until a stable structure is found, which corresponds to a true minimum in energy. The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Below is an illustrative data table of what a molecular geometry optimization for a related imidazole derivative might yield. The data presented is for a different, yet structurally relevant, compound as found in the literature.

Table 1: Selected Optimized Geometrical Parameters for a Related Imidazole Derivative (N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-N2 | 1.3747 | |

| C3-N2 | 1.3897 | |

| C1-N2-C3 | 108.5 |

This table is illustrative and presents data for a related compound to demonstrate the output of molecular geometry optimization.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial parameter for describing a molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. irjweb.com

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energies of these orbitals are important for understanding charge transfer interactions within the molecule. irjweb.com Theoretical studies on various imidazole derivatives have calculated HOMO-LUMO gaps to predict their bioactivity and reactivity. irjweb.comtandfonline.com For example, a study on N-(1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amine reported a HOMO-LUMO energy gap of 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com Another investigation on a different complex imidazole derivative found a gas-phase bond gap value of 4.02 eV. tandfonline.com

The following interactive table illustrates the kind of data obtained from a HOMO-LUMO analysis, with values taken from a study on a related imidazole compound.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Imidazole Derivative (N-(1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amine) irjweb.com

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

This table is illustrative and presents data for a related compound to demonstrate the output of a HOMO-LUMO energy gap analysis.

Future Directions and Emerging Research Avenues for 1-methyl-1h-imidazol-2-amine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on 1-Methyl-1H-imidazol-2-amine will likely focus on moving beyond classical condensation reactions to more innovative and sustainable approaches.

Green Chemistry Approaches: There is a growing emphasis on "green" synthesis, which utilizes less hazardous solvents and reagents. mdpi.com The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, represents a promising avenue for the synthesis of 2-aminoimidazoles. mdpi.com Another sustainable strategy involves employing reusable catalysts, such as nanophosphors, which can simplify purification processes and reduce waste. tandfonline.com

Advanced Catalysis: Metal-catalyzed reactions, including copper-catalyzed aerobic oxidative synthesis and palladium-catalyzed cross-coupling reactions, are continuously being refined to offer higher yields and better regioselectivity for imidazole synthesis. rsc.orgorganic-chemistry.orgresearchgate.net Future work could adapt these methods for the specific synthesis of this compound, potentially leading to more efficient and scalable routes.

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient. organic-chemistry.org Developing a one-pot, four-component reaction for this compound, similar to methods used for other substituted imidazoles, could significantly streamline its production. organic-chemistry.org

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Deep Eutectic Solvents (DES) | Use of biodegradable, low-toxicity solvent mixtures (e.g., Choline Chloride-Urea). mdpi.com | Environmentally friendly, potentially improved yields, and simplified workup. mdpi.com |

| Reusable Catalysis | Employs catalysts like nanophosphors that can be recovered and reused. tandfonline.com | Reduced cost and waste, aligns with green chemistry principles. tandfonline.com |

| Metal-Mediated Cycloguanylation | Utilizes metal catalysts to facilitate the formation of the 2-aminoimidazole ring. mdpi.com | High efficiency and potential for stereoselective synthesis. |

| Multicomponent Reactions | Combines three or more reactants in a single synthetic operation. organic-chemistry.org | Increased atom economy, reduced synthesis time, and operational simplicity. |

Development of Advanced Derivatives with Enhanced Biological Activities

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. researchgate.net Future research will intensively explore the synthesis of novel derivatives to enhance specific biological activities.

Structure-Activity Relationship (SAR) Studies: A primary focus will be on synthesizing a library of derivatives by modifying the core structure and systematically evaluating their biological effects. For instance, studies on related 1H-imidazol-2-amine derivatives have shown that substitutions on the imidazole ring can yield potent inhibitors of enzymes like Vascular Adhesion Protein-1 (VAP-1), which is relevant for treating diabetic macular edema. researchgate.net

Targeted Drug Design: By incorporating specific functional groups, derivatives can be designed to target particular diseases. The imidazole moiety is a key component in compounds with potential anticancer, antibacterial, and antifungal properties. nih.govajgreenchem.com For example, linking the imidazole core to other heterocyclic systems, like pyrimidine, has been explored for developing inhibitors of cyclin-dependent kinase-2 (CDK2), a target in cancer therapy. dergipark.org.tr

Deeper Mechanistic Insights into Complex Reactions and Biological Interactions

A thorough understanding of reaction mechanisms and biological interactions at the molecular level is crucial for optimizing syntheses and designing more effective molecules.

Reaction Mechanism Studies: Investigating the precise pathways of synthetic reactions can lead to improved conditions and yields. rsc.org For reactions involving related azadiene systems, computational and experimental studies (such as kinetic isotope effect analysis) have been used to distinguish between different potential mechanisms, like Diels-Alder versus stepwise addition pathways. acs.org Applying these techniques to the synthesis of this compound would provide valuable insights for process optimization.

Integration of this compound in Multifunctional Materials

The applications of imidazole-based compounds extend beyond pharmaceuticals into the realm of materials science. rsc.org this compound possesses structural features that make it a candidate for integration into advanced functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole ring make it an excellent ligand for coordinating with metal ions. This property can be exploited to construct coordination polymers or MOFs. These materials have potential applications in catalysis, gas storage, and sensing. For instance, related bis(1-methylbenzimidazol-2-yl)pyridine ligands form stable metal complexes with unique electronic and optical properties.